molecular formula C25H24ClN3OS B2866703 (Z)-{2-[(4-chlorophenyl)sulfanyl]-1-{2,7-dimethylimidazo[1,2-a]pyridin-3-yl}ethylidene}[(3-methylphenyl)methoxy]amine CAS No. 478047-80-2

(Z)-{2-[(4-chlorophenyl)sulfanyl]-1-{2,7-dimethylimidazo[1,2-a]pyridin-3-yl}ethylidene}[(3-methylphenyl)methoxy]amine

Cat. No.: B2866703
CAS No.: 478047-80-2
M. Wt: 450
InChI Key: GYLACRDQVRVWPV-WEMUOSSPSA-N
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Description

The Z-isomer features a 2,7-dimethylimidazo[1,2-a]pyridine core substituted with a 4-chlorophenylsulfanyl group at position 2, an ethylidene linkage, and a 3-methylphenyl methoxyamine moiety. Its synthesis likely involves condensation of imidazo[1,2-a]pyridine precursors with sulfanyl and methoxyamine derivatives, as seen in analogous syntheses of Schiff base-linked imidazoheterocycles .

Properties

IUPAC Name

(Z)-2-(4-chlorophenyl)sulfanyl-1-(2,7-dimethylimidazo[1,2-a]pyridin-3-yl)-N-[(3-methylphenyl)methoxy]ethanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24ClN3OS/c1-17-5-4-6-20(13-17)15-30-28-23(16-31-22-9-7-21(26)8-10-22)25-19(3)27-24-14-18(2)11-12-29(24)25/h4-14H,15-16H2,1-3H3/b28-23+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYLACRDQVRVWPV-WEMUOSSPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CON=C(CSC2=CC=C(C=C2)Cl)C3=C(N=C4N3C=CC(=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)CO/N=C(\CSC2=CC=C(C=C2)Cl)/C3=C(N=C4N3C=CC(=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogs include imidazo[1,2-a]pyridines with variations in sulfanyl, aryl, and methoxyamine groups. Below is a comparative analysis of substituent effects on physicochemical and biological properties:

Compound Name Core Structure Substituents Key Biological Activity Reference
Target Compound 2,7-Dimethylimidazo[1,2-a]pyridine 4-Chlorophenylsulfanyl, 3-methylphenylmethoxyamine Under investigation (anticancer, antimicrobial hypotheses)
2-(4-Methoxyphenyl)imidazo[1,2-a]pyridin-3-amine Imidazo[1,2-a]pyridine 4-Methoxyphenyl at C2; amine at C3 COX-2 inhibition (IC₅₀ = 0.12 µM)
(7-Methylimidazo[1,2-a]pyridin-2-ylmethyl)(3-trifluoromethylphenyl)amine Imidazo[1,2-a]pyridine 7-Methyl core; trifluoromethylphenylamine Antiviral activity (HCV protease inhibition)
N-((2-(4-Fluorophenyl)-6-methylimidazo[1,2-a]pyridin-3-yl)methylene)-4-arylamines Imidazo[1,2-a]pyridine 4-Fluorophenyl, methyl, aryl Schiff base Antibacterial (MIC = 8 µg/mL vs. S. aureus)

Key Observations :

  • Electron-Withdrawing Groups (e.g., Cl, CF₃) : Enhance binding to hydrophobic enzyme pockets (e.g., COX-2, proteases) but may reduce solubility. The 4-chlorophenylsulfanyl group in the target compound likely improves target affinity compared to methoxy-substituted analogs .
  • Methoxy vs. Sulfanyl Linkages : Methoxy groups (as in ) favor hydrogen bonding, whereas sulfanyl groups (as in the target compound) enhance π-π stacking and redox activity .
  • Schiff Base vs. Methoxyamine : Schiff bases (e.g., ) exhibit pH-dependent stability, while methoxyamine derivatives (target compound) offer improved hydrolytic stability under physiological conditions .
Physicochemical and ADMET Properties
  • Lipophilicity (LogP) : The target compound’s LogP is estimated to be ~3.5 (higher than methoxy analogs but lower than trifluoromethyl derivatives ), balancing membrane permeability and solubility.
  • Metabolic Stability : Sulfanyl groups are prone to oxidative metabolism, but the Z-configuration and methyl groups in the target may slow degradation compared to E-isomers .

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